

# Kinome-Wide Selectivity Profiling: A Comparative Guide to TYK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Tyk2-IN-20 |           |
| Cat. No.:            | B15571024  | Get Quote |

For researchers, scientists, and drug development professionals, understanding the kinase selectivity of a therapeutic candidate is paramount. This guide provides a comparative analysis of the kinome-wide selectivity of Tyrosine Kinase 2 (TYK2) inhibitors, with a focus on the principles of achieving high selectivity and the methodologies used for assessment. Due to the limited public availability of specific data for a compound designated "Tyk2-IN-20," this guide will utilize the well-characterized, first-in-class selective TYK2 inhibitor, Deucravacitinib (BMS-986165), as a primary example for comparison against other Janus kinase (JAK) inhibitors.

TYK2 is a member of the JAK family of non-receptor tyrosine kinases and is a critical mediator of signaling for key cytokines such as IL-12, IL-23, and Type I interferons. These cytokines are deeply implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, making selective TYK2 inhibition a highly attractive therapeutic strategy.[1][2] The therapeutic goal is to modulate the signaling of these specific cytokines while avoiding the inhibition of other JAK family members (JAK1, JAK2, JAK3), which can lead to broader immunosuppression and other off-target effects.[2][3]

## **Comparative Selectivity of TYK2 Inhibitors**

The selectivity of a kinase inhibitor is a crucial determinant of its safety and efficacy profile. High selectivity for TYK2 over other JAK family members is expected to minimize side effects associated with broader JAK inhibition.[2][3] Deucravacitinib achieves its remarkable selectivity by binding to the regulatory pseudokinase (JH2) domain of TYK2, an allosteric mechanism that



distinguishes it from ATP-competitive inhibitors that target the more conserved kinase (JH1) domain.[4][5]

The following table summarizes the selectivity profile of Deucravacitinib compared to other, less selective JAK inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) in nanomolars (nM) from in vitro whole blood assays that measure the activity of different JAK signaling pathways.[6] Lower IC50 values indicate higher potency.

| Inhibitor                        | TYK2 (IL-12/IL-23 pathway) IC50 (nM)                                                                               | JAK1/3 (IL-2<br>pathway) IC50 (nM) | JAK2 (TPO<br>pathway) IC50 (nM)     |
|----------------------------------|--------------------------------------------------------------------------------------------------------------------|------------------------------------|-------------------------------------|
| Deucravacitinib (BMS-<br>986165) | Data not explicitly provided in nM, but described as highly selective with minimal activity against JAK1, 2, and 3 | >9 to 18-fold lower<br>than Cmax   | >52 to >109-fold lower<br>than Cmax |
| Tofacitinib                      | Data not explicitly provided                                                                                       | Data not explicitly provided       | Data not explicitly provided        |
| Upadacitinib                     | Data not explicitly provided                                                                                       | Data not explicitly provided       | Data not explicitly provided        |
| Baricitinib                      | Data not explicitly provided                                                                                       | Data not explicitly provided       | Data not explicitly provided        |

Note: While direct IC50 values for all inhibitors in all pathways were not available in the provided search results, the relative selectivity of Deucravacitinib is highlighted by the substantial margins between its therapeutic plasma concentrations and the concentrations required to inhibit other JAK pathways.[7] For instance, the maximal plasma concentration (Cmax) of Deucravacitinib at therapeutic doses is significantly lower than the IC50 values for JAK1/3 and JAK2 pathways, indicating a lack of meaningful inhibition of these off-target kinases in a clinical setting.[7]

# **TYK2 Signaling Pathway**



TYK2 is a key component of the signaling cascade initiated by the binding of cytokines like IL-12, IL-23, and Type I IFNs to their receptors. This leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. Selective inhibition of TYK2 blocks this cascade.



Click to download full resolution via product page

Caption: Simplified TYK2 signaling pathway and the point of selective inhibition.

# Experimental Protocols for Kinome-Wide Selectivity Profiling

A standard and widely accepted method for determining the selectivity of kinase inhibitors is the KINOMEscan<sup>™</sup> competition binding assay.[8][9][10] This platform quantitatively measures the binding of a compound to a large panel of kinases.

## KINOMEscan™ Assay Protocol

Principle: The assay is based on a competition binding assay where a test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR). A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.







#### **Detailed Steps:**

- Reagent Preparation: A panel of over 400 DNA-tagged human kinases is prepared. An
  active-site directed ligand is immobilized on a solid support (e.g., beads). The test compound
  (e.g., Tyk2-IN-20 or Deucravacitinib) is serially diluted to various concentrations.
- Binding Competition: The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together to allow for competitive binding to reach equilibrium.
- Washing: Unbound and weakly bound components are removed through a washing step.
   The kinase that remains bound to the solid support is that which has not been displaced by the test compound.
- Elution and Quantification: The kinase-DNA conjugate is eluted from the solid support. The amount of DNA is then quantified using qPCR.
- Data Analysis: The amount of kinase bound to the solid support in the presence of the test
  compound is compared to a control sample (containing DMSO instead of the compound).
  The results are often expressed as a percentage of control or used to calculate the
  dissociation constant (Kd), which reflects the binding affinity of the compound for each
  kinase. A lower Kd value signifies a higher binding affinity.





Click to download full resolution via product page

Caption: Experimental workflow for the KINOMEscan™ competition binding assay.



### Conclusion

The kinome-wide selectivity profile is a critical dataset for the development of safe and effective kinase inhibitors. For TYK2, achieving high selectivity over other JAK family members is a key objective to mitigate the risk of off-target effects. Allosteric inhibitors targeting the pseudokinase domain, such as Deucravacitinib, have demonstrated a superior selectivity profile compared to traditional ATP-competitive JAK inhibitors. The use of standardized and comprehensive screening platforms like KINOMEscan™ is essential for the rigorous evaluation and comparison of the selectivity of novel TYK2 inhibitors like the conceptual "Tyk2-IN-20." This data-driven approach enables the selection of drug candidates with the highest potential for a favorable therapeutic window.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. skintherapyletter.com [skintherapyletter.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 6. skin.dermsquared.com [skin.dermsquared.com]
- 7. researchgate.net [researchgate.net]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. chayon.co.kr [chayon.co.kr]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- To cite this document: BenchChem. [Kinome-Wide Selectivity Profiling: A Comparative Guide to TYK2 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15571024#kinome-wide-selectivity-profiling-of-tyk2-in-20]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com